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Compound of Interest

Compound Name: Gly-Leu-Met-NH2

Cat. No.: B1588315 Get Quote

Head-to-Head Comparison: Gly-Leu-Met-NH2 vs.
Neurokinin A
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the

C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, and the tachykinin neuropeptide,

Neurokinin A (NKA). This objective analysis is intended to inform research and development

decisions by presenting key performance data from experimental studies.

Biochemical and Structural Properties
Both Gly-Leu-Met-NH2 and Neurokinin A belong to the tachykinin family of peptides, which are

characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[1][2][3] This

shared motif is crucial for their interaction with and activation of tachykinin receptors.[4][5]

Neurokinin A is a decapeptide, while Gly-Leu-Met-NH2 represents the terminal tripeptide

fragment of the undecapeptide Substance P.[6][7][8][9]
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Feature Gly-Leu-Met-NH2 Neurokinin A

Amino Acid Sequence Gly-Leu-Met-NH2
His-Lys-Thr-Asp-Ser-Phe-Val-

Gly-Leu-Met-NH2[7][8]

Molecular Formula C13H26N4O3S C50H79N13O13S

Molecular Weight 318.44 g/mol 1134.29 g/mol

Synonyms Substance P (9-11)
Substance K, Neuromedin L[7]

[8][10]

Receptor Binding Affinity
Tachykinins exert their effects by binding to three main subtypes of G protein-coupled

receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the

NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of

cross-reactivity.[8][11][12]

Quantitative binding data for Gly-Leu-Met-NH2 is scarce in the literature. However, studies on

various C-terminal fragments of Substance P indicate that shorter fragments, such as the

tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-

length peptide or longer fragments.[6] The biological activity of Substance P C-terminal

fragments generally requires a sequence of at least six amino acids to achieve potency

comparable to the parent peptide.
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Ligand Receptor Subtype
Reported Affinity
(Kd or Ki)

Cell/Tissue Type

Neurokinin A NK1 0.51 nM (Kd)[8]

COS-7 cells

expressing rat NK1

receptor

NK2 3.4 nM (Kd)[11]
CHO cells expressing

rat NK2 receptor

NK3
Lower affinity than for

NK1 and NK2

Data not consistently

reported

Gly-Leu-Met-NH2 NK1, NK2, NK3
Data not available;

inferred to be low
-

Functional Potency
The functional potency of these peptides is typically assessed through their ability to elicit a

biological response, such as smooth muscle contraction or intracellular calcium mobilization.

Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological

effects in various tissues.[6][13] In contrast, Gly-Leu-Met-NH2 exhibits weak biological activity,

with some studies reporting only minor vasodilator effects and no significant activity in less

sensitive assays like the isolated guinea pig ileum contraction assay.[6]
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Ligand Assay
Potency (EC50 or
pD2)

Tissue/Cell Type

Neurokinin A
Rat Duodenum

Contraction
1.8 nM (EC50)[6] Rat Duodenum

Rat Vas Deferens

Contraction
59.5 nM (EC50)[6] Rat Vas Deferens

Human Saphenous

Vein Contraction
pD2 = 7.3[2]

Human Saphenous

Vein

Human Bronchi

Contraction
pD2 = 6.99[14]

Human Isolated

Bronchi

Intracellular Ca2+

Mobilization (NK2)
pEC50 = 8.6 ± 0.1[13]

CHO cells expressing

human NK2 receptor

Intracellular Ca2+

Mobilization (NK1)
pEC50 = 7.3 ± 0.1[13]

CHO cells expressing

human NK1 receptor

Gly-Leu-Met-NH2 Vasodilation
Weak activity

reported[6]
Dog Hind Limb

Guinea Pig Ileum

Contraction
Inactive[6] Guinea Pig Ileum

Signaling Pathways
Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A,

primarily initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, leading to a variety of cellular responses.[12]

Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to

activate the transcription factor NF-κB via the NK1 receptor. This activation is mediated through

the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase

(PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.
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Caption: General Tachykinin Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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